5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Overview
Description
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been reported to interact with various enzymes and receptors, such as the leucyl-trna synthetase
Mode of Action
For instance, some trifluoromethyl-containing compounds act as inhibitors, blocking the active site of the target enzyme . The specific interaction of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Based on the reported antimicrobial activity of similar compounds , it can be speculated that this compound might interfere with essential biochemical pathways in microorganisms, leading to their death
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity This suggests that the compound might exert its effects by disrupting essential cellular processes in microorganisms, leading to their death
Biochemical Analysis
Biochemical Properties
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as methionine aminopeptidase, which is involved in the removal of the N-terminal methionine from nascent proteins . The interaction between this compound and methionine aminopeptidase is characterized by the binding of the compound to the enzyme’s active site, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by reducing AKT phosphorylation, which is a key signaling event in cell survival and proliferation . Additionally, this compound can induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, the compound inhibits methionine aminopeptidase by occupying its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that the compound remains stable under certain conditions, but its stability can be compromised by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)-2-phenylpyrazole: Similar structure but lacks the amine group.
2-(trifluoromethyl)phenylhydrazine: Precursor in the synthesis of the target compound.
Trifluoromethylbenzene: Lacks the pyrazole ring but contains the trifluoromethyl group.
Uniqueness
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for various applications .
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMESUTALZUKOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396228 | |
Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502133-02-0 | |
Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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